molecular formula C6H12Cl2N2S B3088670 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride CAS No. 1185677-19-3

1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

Cat. No.: B3088670
CAS No.: 1185677-19-3
M. Wt: 215.14
InChI Key: NSIYHWIWQYUIEN-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is a hydrochloride salt of a thiazole-containing primary amine. Its core structure comprises a 2-methylthiazole ring linked to an ethylamine chain, protonated as a dihydrochloride salt to enhance stability and solubility. The dihydrochloride form facilitates pharmaceutical formulation by improving aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-4(7)6-3-9-5(2)8-6;;/h3-4H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIYHWIWQYUIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with ethylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride serves as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : With reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution involving the amino group.

Biology

This compound is studied for its potential biological activities:

  • Antimicrobial Activity : It has demonstrated significant inhibition against various bacterial strains, making it a candidate for developing new antimicrobial agents.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
    Bacillus cereus0.23 - 0.70 mg/mL0.47 - 0.94 mg/mL
    Escherichia coliModerate activityModerate activity
    Salmonella TyphimuriumGood activityGood activity
  • Neuropharmacological Potential : Preliminary studies suggest that it may influence serotonin receptors, indicating potential therapeutic applications in treating mood disorders and other neurological conditions.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in various medical applications. Its interaction with specific molecular targets may lead to the development of new drugs aimed at treating infections or neurological disorders.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes. Its unique properties allow for innovative approaches to material synthesis and chemical manufacturing.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

  • Antibacterial Evaluation : A study focused on synthesizing new thiazole derivatives found that modifications enhanced antimicrobial efficacy against resistant bacterial strains.
  • Neuropharmacological Studies : Research into related thiazole compounds has shown promise in treating conditions linked to serotonin dysregulation, emphasizing the need for further investigation into receptor interactions.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Potential Applications References
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride C₆H₁₂Cl₂N₂S 193.69 Baseline compound with ethylamine-thiazole core CNS agents, antimicrobials
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride C₁₄H₂₀Cl₂N₂S 319.30 N-substituted benzyl group Enhanced lipophilicity for CNS targets
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride C₆H₁₂ClN₃S 193.69 Additional amine group on ethyl chain Chelation, increased basicity
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride C₅H₁₀Cl₂N₂S 193.16 Shorter methylamine chain, no 2-methyl substitution Simplified pharmacokinetics
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride C₅H₁₂Cl₂N₄ 199.08 Triazole ring instead of thiazole Antifungal, antiviral agents
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride C₇H₁₄Cl₂N₂O₂S 261.17 Carboxylic acid substituent Improved solubility, prodrug potential

Pharmacological and Physicochemical Properties

  • Lipophilicity: The benzyl-substituted analog (C₁₄H₂₀Cl₂N₂S) exhibits higher lipophilicity, favoring blood-brain barrier penetration for CNS applications, whereas the carboxylic acid derivative (C₇H₁₄Cl₂N₂O₂S) is more hydrophilic, suited for intravenous formulations .
  • Receptor Affinity : Thiazole derivatives like MPEP (), though structurally distinct, demonstrate anxiolytic effects via mGlu5 receptor antagonism. The target compound’s thiazole-ethylamine core may similarly modulate glutamate receptors but with uncharacterized selectivity .
  • Metabolic Stability : Tetrazole-containing analogs (e.g., CAS 2138518-26-8) mimic carboxylic acids but resist enzymatic degradation, suggesting the target compound could be optimized for metabolic resilience via bioisosteric substitutions .

Biological Activity

1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is a compound with significant potential in various biological applications, particularly in antimicrobial and neuropharmacological research. The compound, characterized by its thiazole ring structure, has been investigated for its interactions with biological systems and its therapeutic potential.

  • Molecular Formula : C₆H₁₂Cl₂N₂S
  • Molecular Weight : 215.15 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may influence serotonin receptors, which are crucial in neurotransmission and various neuropharmacological processes. The compound's reactivity is influenced by its functional groups, allowing it to undergo nucleophilic substitution and participate in condensation reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23 - 0.70 mg/mL0.47 - 0.94 mg/mL
Escherichia coliModerate activityModerate activity
Salmonella TyphimuriumGood activityGood activity

The compound showed the best activity against Bacillus cereus, while Escherichia coli exhibited more resistance .

Neuropharmacological Potential

The structural similarity of this compound to known neurotransmitter modulators suggests potential applications in neuropharmacology. Initial studies indicate that it may modulate serotonin receptor activity, which could lead to therapeutic applications in treating mood disorders or other neurological conditions.

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Antibacterial Evaluation : A study focused on synthesizing new thiazole derivatives found that certain modifications enhanced antimicrobial efficacy against resistant bacterial strains .
  • Neuropharmacological Studies : Research into related thiazole compounds has shown promise in treating conditions linked to serotonin dysregulation, highlighting the need for further investigation into the receptor interactions of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, and what are the critical reaction intermediates?

  • Methodology : The compound is synthesized via a multi-step approach. First, the thiazole ring is constructed using a Hantzsch thiazole synthesis, where α-bromoketones react with thiourea derivatives. For the 2-methyl substitution, methyl groups are introduced via alkylation or via pre-functionalized starting materials. The ethanamine side chain is typically added through nucleophilic substitution or reductive amination. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) under controlled conditions .
  • Key intermediates :

  • 4-Bromo-2-methylthiazole
  • 2-Methylthiazole-4-carbaldehyde
  • Ethylamine derivatives for side-chain introduction

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical techniques :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97% as per supplier data) .
  • NMR : 1^1H and 13^13C NMR confirm the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ethanamine side chain (δ ~2.8–3.5 ppm for methylene groups).
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 175.06 for the free base) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Storage : Store in sealed, light-protected containers under inert atmosphere (N2_2 or Ar) at room temperature (20–25°C). Avoid humidity to prevent hydrolysis of the hydrochloride salt .
  • Stability : Shelf life >2 years under recommended conditions, confirmed via accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, ICReDD combines computational reaction path searches with experimental validation to optimize parameters like solvent polarity, temperature, and catalyst loading .
  • Case study : Solvent screening via COSMO-RS simulations identified ethanol/water mixtures (70:30 v/v) as optimal for hydrochlorination, reducing byproducts by 40% .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiazole derivatives?

  • Approach :

  • Dose-response studies : Validate activity across multiple cell lines (e.g., IC50_{50} assays in HEK293 vs. HeLa cells).
  • Metabolic stability assays : Incubate with liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural analogs : Compare activity of methyl-substituted vs. unsubstituted thiazole derivatives to isolate substituent effects .

Q. How are structure-activity relationships (SAR) evaluated for this compound in medicinal chemistry?

  • Methods :

  • Analog synthesis : Modify the methyl group on the thiazole or ethanamine chain length.
  • Binding assays : Radioligand displacement studies (e.g., for GPCR targets) quantify affinity changes.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., NMDA receptors) .

Q. What methodologies assess the compound’s potential neurotoxic or off-target effects?

  • In vitro : High-content screening (HCS) in neuronal cultures using markers like MAP2 and β-III tubulin.
  • In silico : ToxCast/Tox21 databases predict hepatotoxicity and cardiotoxicity risks via QSAR models .

Methodological Challenges

Q. What are the key challenges in scaling up synthesis while maintaining reproducibility?

  • Issues :

  • Byproduct formation : Aggregation of intermediates in polar solvents during salt formation.
  • Solution : Use flow chemistry for precise control of HCl addition and temperature .
    • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do researchers address discrepancies in analytical data between batches?

  • Root-cause analysis :

  • Impurity profiling : LC-MS/MS identifies trace aldehydes or oxidized byproducts.
  • Crystallography : Single-crystal X-ray diffraction confirms batch-to-batch structural consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Reactant of Route 2
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1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

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